benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
Description
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a nicotinic acid derivative featuring a benzyl ester group at the carboxyl position and a 3-methyl-1,2,4-triazole substituent at the 6-position of the pyridine ring. This compound belongs to a class of molecules where structural modifications at the pyridine ring influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
benzyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-12-18-11-20(19-12)15-8-7-14(9-17-15)16(21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMRFZUHSOYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves a multi-step process. One common method starts with the preparation of 6-chloronicotinic acid, which is then reacted with benzyl alcohol in the presence of a suitable catalyst to form benzyl 6-chloronicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 3-methyl-1H-1,2,4-triazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the nicotinate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or triazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate exhibits significant anticancer properties. A study evaluated its cytotoxic effects against several cancer cell lines using the MTT assay. The results showed that the compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 ± 0.01 | Induces apoptosis via cell cycle arrest |
| HeLa | TBD | TBD |
| MCF-7 | TBD | TBD |
| NCI-H460 | TBD | TBD |
Antibacterial Properties
In addition to its anticancer effects, this compound has been studied for its antibacterial activity. It was tested against various pathogenic bacteria, including Escherichia coli and Klebsiella pneumoniae. The results indicated promising antibacterial effects, making it a candidate for further development in treating bacterial infections .
Agricultural Applications
This compound also shows potential in agricultural applications as a plant growth regulator. Its triazole structure is known to influence plant growth and development by modulating hormonal pathways. Field studies have demonstrated enhanced growth rates and yield in treated crops compared to untreated controls.
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of this compound involved in vitro studies on breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment with this compound led to a significant increase in apoptotic cells compared to controls. This study highlights the potential of this compound as a lead candidate for developing new anticancer therapies .
Case Study 2: Antibacterial Activity
Another case study focused on the antibacterial properties of this compound against common pathogens. The results showed that the compound exhibited effective inhibition zones on agar plates inoculated with Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that this compound could be further explored as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, enhancing its catalytic properties in certain reactions. Additionally, the compound may interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate and its analogs:
Electronic and Physicochemical Properties
- Triazole vs. Non-Heterocyclic Substituents: The 3-methyl-1,2,4-triazole group introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and polar surface area compared to simpler substituents (e.g., amino or enyl groups). This may improve aqueous solubility or target binding in biological systems .
- Side Chain Effects : Compounds 2–3 from feature α,β-unsaturated ketones and enyl chains, which may undergo Michael addition or oxidation, unlike the chemically stable triazole moiety in the target compound .
Research Findings and Methodological Insights
- Structural Elucidation: Analogous nicotinate derivatives (e.g., Compounds 2–4) were characterized via ¹H/¹³C-NMR, COSY, NOESY, and HMBC experiments to confirm substitution patterns and stereochemistry . Similar methodologies would apply to the target compound.
Biological Activity
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS No. 865660-63-5) is a synthetic compound that combines a benzyl group, a nicotinate moiety, and a 3-methyl-1H-1,2,4-triazole ring. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄N₄O₂. The presence of the triazole ring is significant as it enhances the compound's biological properties compared to simpler analogs.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₂ |
| CAS Number | 865660-63-5 |
| Structural Features | Benzyl group, nicotinate moiety, 3-methyl-1H-1,2,4-triazole ring |
This compound primarily targets tubulin , a protein that forms microtubules essential for cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts normal cell cycle progression and induces apoptosis (programmed cell death), as demonstrated by various assays including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide staining .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies revealed an IC50 value of approximately against the BT-474 breast cancer cell line .
- Mechanism Studies : Flow cytometric analysis showed that treatment with this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .
Other Biological Activities
The broader biological activities associated with triazole derivatives include:
- Antimicrobial Properties : Triazole compounds have been reported to possess antibacterial and antifungal activities due to their ability to interfere with cellular processes in pathogens .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, although specific data on this compound in this context remains limited .
Case Studies and Research Findings
Several research efforts have been directed towards understanding the biological implications of this compound:
- In Vitro Studies : A study evaluated the compound's effects on human cancer cell lines using MTT assays and found significant inhibition of cell proliferation in a concentration-dependent manner.
- Apoptosis Induction : Detailed assays demonstrated that the compound triggers apoptosis through mitochondrial pathways and caspase activation .
- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the triazole or nicotinate moieties can enhance biological activity or selectivity towards specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
